molecular formula C18H16ClN5O5S B11509785 2-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate

2-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate

Cat. No.: B11509785
M. Wt: 449.9 g/mol
InChI Key: FRJYUUDTHWBANP-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA is a chemical compound belonging to the sulfonylurea group. It is known for its application as a herbicide, particularly effective in controlling broad-leaved weeds. The compound is characterized by its white powder form and is absorbed by the roots and leaves of plants, inhibiting amino acid synthesis .

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA involves several steps. One common method includes the reaction of 2-chlorophenol with chlorosulfonic acid to form 2-chlorophenylsulfonyl chloride. This intermediate is then reacted with 4-ethoxy-6-phenyl-1,3,5-triazine-2-amine to yield the final product. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane .

Chemical Reactions Analysis

1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The herbicidal action of 1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the death of susceptible plants .

Comparison with Similar Compounds

Similar compounds to 1-[(2-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA include other sulfonylurea herbicides such as triasulfuron and metsulfuron-methyl. These compounds share a similar mechanism of action but differ in their specific chemical structures and spectrum of weed control. The unique combination of the 2-chlorophenoxy and 4-ethoxy-6-phenyl-1,3,5-triazin-2-yl groups in the compound provides distinct herbicidal properties and environmental behavior .

Properties

Molecular Formula

C18H16ClN5O5S

Molecular Weight

449.9 g/mol

IUPAC Name

(2-chlorophenyl) N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate

InChI

InChI=1S/C18H16ClN5O5S/c1-2-28-18-21-15(12-8-4-3-5-9-12)20-16(23-18)22-17(25)24-30(26,27)29-14-11-7-6-10-13(14)19/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25)

InChI Key

FRJYUUDTHWBANP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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